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Introduction
Enbezotinib (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the proto-

oncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family

of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics,

enbezotinib was investigated for the treatment of advanced solid tumors harboring RET

alterations, including fusions and mutations.[5] The dual-targeting mechanism of enbezotinib
was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome

potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary

anti-tumor activity, the clinical development of enbezotinib was discontinued in June 2023.[4]

This technical guide provides a comprehensive overview of the available pharmacokinetic and

pharmacodynamic data for enbezotinib, based on preclinical and clinical studies.

Pharmacodynamics
Enbezotinib demonstrated potent inhibition of RET kinase activity and downstream signaling

pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical

trial.
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Enbezotinib showed high potency against both wild-type and mutated forms of RET in

enzymatic and cell-based assays.[7][8][9]

Target Assay Type IC50 (nM) Cell Line

Wild-Type RET Enzymatic Assay 0.26 -

Wild-Type RET (p-

RET)
Cell-based Assay 21.9 Ba/F3

RET Mutants (15

variants)
Cell-based Assay 2.69 - 108 Ba/F3

RET-driven cells (p-

RET y905)
Cell-based Assay 0.3 - 300 -

Table 1: In Vitro

Potency of

Enbezotinib Against

RET Kinase.[8][9]

Preclinical In Vivo Efficacy
In preclinical studies, enbezotinib demonstrated significant anti-tumor activity in xenograft

models of RET-driven cancers. It was shown to be effective against a range of RET alterations,

including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer

resistance to other RET inhibitors.[7][10] In a mouse xenograft model, twice-daily

administration of enbezotinib at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[8]

Clinical Pharmacodynamics and Efficacy
Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RET-

altered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC)

demonstrated preliminary clinical activity.[6][11]
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Patient Population Prior Treatment N
Best Tumor
Regression (%)

RET TKI-naïve Yes 5 -42, -37, -23, -3

Table 2: Tumor

Regression in RET

TKI-Naïve Patients

Treated with

Enbezotinib in the

SWORD-1 Trial.[6]

Pharmacokinetics
Publicly available quantitative pharmacokinetic data for enbezotinib is limited. The SWORD-1

clinical trial protocol included pharmacokinetic assessments, and initial findings were reported

qualitatively.

Absorption and Distribution
Enbezotinib is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic

data indicated that exposure to enbezotinib increased in a dose-dependent manner with

doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part

of the clinical trial, but the results have not been publicly disclosed.[5]

Metabolism and Excretion
Detailed information on the metabolism and excretion pathways of enbezotinib is not publicly

available.

Clinical Pharmacokinetic Parameters
Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance,

volume of distribution, and half-life from the clinical trial have not been published.

Signaling Pathways and Mechanism of Action
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Enbezotinib exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC,

thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival,

and migration.

RET Signaling Pathway
The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives

oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK

(MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[12] Enbezotinib's inhibition of RET

autophosphorylation blocks the initiation of these signaling cascades.[8]
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Figure 1: Simplified RET signaling pathway and the inhibitory action of enbezotinib.

SRC Signaling Pathway and Overcoming Resistance
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SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling,

contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been

implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC,

enbezotinib aims to counteract this resistance mechanism. SRC can be activated by and also

activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling

network.[14][15]
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Figure 2: Simplified SRC signaling pathway and the inhibitory action of enbezotinib.

Experimental Protocols
Detailed experimental protocols for the preclinical studies on enbezotinib are not publicly

available. However, based on the published information, the following methodologies were

employed.
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In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib
against RET and other kinases.

General Protocol:

Recombinant human kinase enzymes were used.

Assays were typically performed in a multi-well plate format.

Enbezotinib was serially diluted to a range of concentrations.

The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various

concentrations of enbezotinib.

Kinase activity was measured, often by quantifying the amount of phosphorylated

substrate, using methods such as radioisotope incorporation (e.g., [γ-33P]-ATP) or

fluorescence/luminescence-based detection of ADP or the phosphorylated product.

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays
Objective: To assess the inhibitory effect of enbezotinib on RET phosphorylation and cell

proliferation in RET-driven cancer cell lines.

Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival

can be engineered to be dependent on the activity of a specific kinase, in this case, various

forms of RET.

General Protocol for RET Phosphorylation:

Ba/F3 cells expressing a specific RET fusion or mutant were cultured.

Cells were treated with varying concentrations of enbezotinib for a defined period.

Cell lysates were prepared, and protein concentrations were determined.
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Western blotting was performed using antibodies specific for phosphorylated RET (p-RET)

and total RET to assess the inhibition of RET autophosphorylation.

General Protocol for Cell Proliferation/Viability:

Ba/F3-RET cells were seeded in multi-well plates.

Cells were treated with a range of enbezotinib concentrations.

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a

colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

IC50 values for cell growth inhibition were determined from the dose-response curves.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of enbezotinib in an animal model.

General Protocol:

Immunocompromised mice (e.g., nude or SCID mice) were used.

Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor

tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.

Once tumors reached a palpable size, mice were randomized into treatment and control

(vehicle) groups.

Enbezotinib was administered orally at specified doses and schedules (e.g., 2-5 mg/kg,

twice daily).

Tumor volume was measured periodically using calipers.

At the end of the study, tumors were excised and weighed. Pharmacodynamic markers

(e.g., p-RET) in tumor tissue could also be analyzed.

SWORD-1 Phase 1/2 Clinical Trial
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of

enbezotinib in adult subjects with advanced solid tumors harboring RET fusions or

mutations.

Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion

study.

Methodology:

Phase 1 (Dose Escalation): Patients received escalating doses of enbezotinib (starting at

10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended

Phase 2 dose (RP2D).

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug

administration to determine pharmacokinetic parameters.

Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.
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Phase 2: Dose Expansion (Planned)

Patient Screening
(Advanced Solid Tumors

with RET alterations)

Dose Escalation Cohorts
(e.g., 10 mg QD, 20 mg QD, 30 mg QD)
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- Safety & Tolerability (DLTs)

- Pharmacokinetics (PK)
- Preliminary Efficacy (RECIST 1.1)

During Treatment

Determine MTD and RP2D

Expansion Cohorts at RP2D
(e.g., RET TKI-naïve NSCLC,
RET TKI-pretreated NSCLC)
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Click to download full resolution via product page

Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

Conclusion
Enbezotinib is a potent dual inhibitor of RET and SRC kinases that demonstrated promising

preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The

rationale for its dual-targeting approach was to address potential SRC-mediated resistance to

RET inhibition. While the discontinuation of its clinical development means that a full dataset on

its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the

existing information provides valuable insights into the therapeutic strategy of dual RET/SRC

inhibition for this patient population. Further research into this dual-targeting approach may still

hold promise for the development of future therapies for RET-altered malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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